molecular formula C23H21ClN4O5 B3019684 N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide CAS No. 1189857-02-0

N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide

Cat. No. B3019684
CAS RN: 1189857-02-0
M. Wt: 468.89
InChI Key: DOMAIHDCAWKIAW-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide is a chemical entity that appears to be a derivative of carboxamide with potential applications in various fields, including medicinal chemistry and corrosion inhibition. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into the behavior of structurally related compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyclic amines with other chemical entities to form carboxamide derivatives. For instance, the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with piperidine results in the replacement of the chlorine atom by a piperidino group, among other products . This suggests that the synthesis of N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide could involve similar nucleophilic substitution reactions where morpholine and piperidine moieties are introduced into the molecular framework.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial in determining their reactivity and interaction with other molecules. The presence of morpholine and piperidine rings in the compound suggests a certain degree of flexibility and potential for intermolecular interactions due to the heteroatoms and the possibility of hydrogen bonding. Quantum chemical calculations, as mentioned in the first paper, can reveal prospective sites through which the molecules can interact with other surfaces or molecules .

Chemical Reactions Analysis

The chemical reactions of carboxamide derivatives can vary depending on the substituents attached to the amide group. The reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines indicates that different products can be formed based on the solvent and the amine used . This implies that the compound may also undergo substitution reactions and could form different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives like N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide can be inferred from related compounds. For example, the corrosion inhibition efficiency of similar molecules has been shown to decrease with an increase in temperature, suggesting that these compounds may interact with metal surfaces through physisorption . This indicates that the compound may also serve as a corrosion inhibitor and its efficiency could be temperature-dependent. Additionally, the formation of protective films on metal surfaces has been confirmed by techniques such as FTIR and XRD for related compounds , which could also be applicable to the compound under analysis.

properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O5/c1-30-18-12-15(13-19(31-2)22(18)32-3)23-25-20(33-27-23)10-11-28-21(29)9-8-17(26-28)14-4-6-16(24)7-5-14/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMAIHDCAWKIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide

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